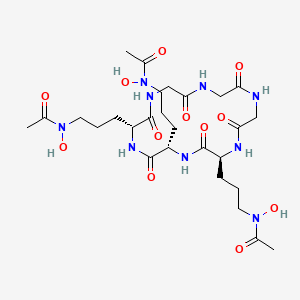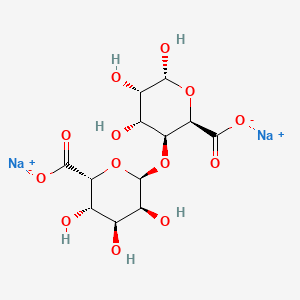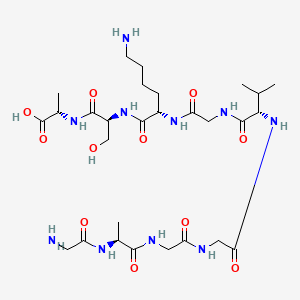
Gaggvgksa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GAGGVGKSA is a wild-type KRAS G12D 9mer peptide. It serves as an immunogenic neoantigen pivotal for cancer immunotherapy research . The compound has a molecular weight of 702.76 and a molecular formula of C28H50N10O11 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of GAGGVGKSA involves peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: GAGGVGKSA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Wissenschaftliche Forschungsanwendungen
GAGGVGKSA is extensively used in cancer immunotherapy research. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation. This makes it a valuable tool for developing cancer vaccines and studying immune responses in cancer .
In addition to cancer research, this compound is used in:
Biology: Studying peptide interactions and immune responses.
Medicine: Developing targeted therapies for cancers with KRAS mutations.
Industry: Producing research-grade peptides for scientific studies.
Wirkmechanismus
GAGGVGKSA exerts its effects by acting as a neoantigen. It is recognized by the immune system as a foreign entity, leading to the activation of immune cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction stimulates T cells to target and destroy cancer cells expressing the KRAS G12D mutation .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C Peptide: Another neoantigen used in cancer immunotherapy.
KRAS G13D Peptide: Similar in structure and function but targets a different KRAS mutation.
Uniqueness: GAGGVGKSA is unique due to its specific targeting of the KRAS G12D mutation, which is prevalent in various cancers. Its ability to stimulate a robust immune response makes it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C28H50N10O11 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N10O11/c1-14(2)23(38-22(43)11-31-20(41)10-32-24(44)15(3)34-19(40)9-30)27(47)33-12-21(42)36-17(7-5-6-8-29)25(45)37-18(13-39)26(46)35-16(4)28(48)49/h14-18,23,39H,5-13,29-30H2,1-4H3,(H,31,41)(H,32,44)(H,33,47)(H,34,40)(H,35,46)(H,36,42)(H,37,45)(H,38,43)(H,48,49)/t15-,16-,17-,18-,23-/m0/s1 |
InChI-Schlüssel |
OLCIGHHAEXTXIK-IUUWJXCHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


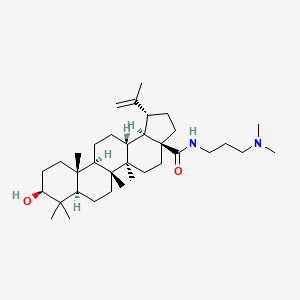
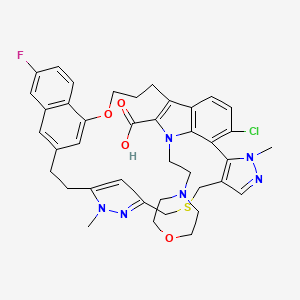
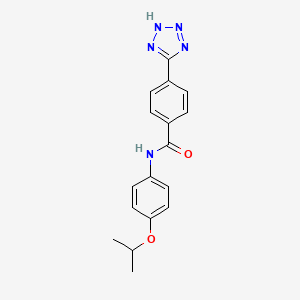
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

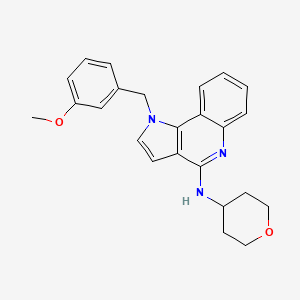
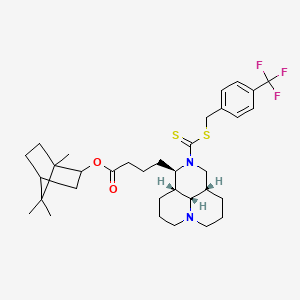
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)

